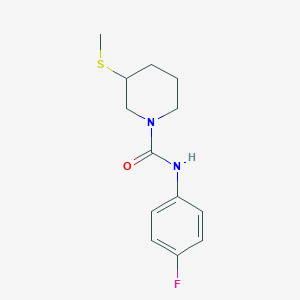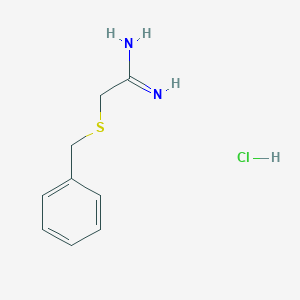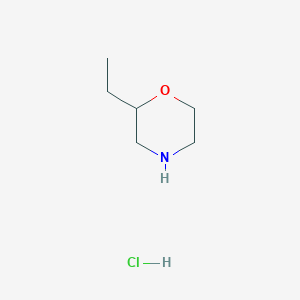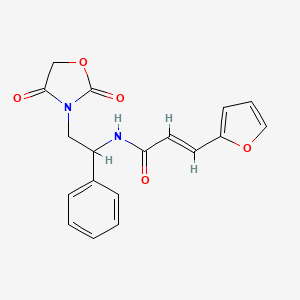
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide, also known as DOFAA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DOFAA is a derivative of furan-2-yl acrylamide and oxazolidinone, which are both known for their pharmacological properties.
Wirkmechanismus
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide is believed to exert its pharmacological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) that are involved in the inflammatory response. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide has been shown to exhibit anti-inflammatory, antioxidant, and anticancer effects in preclinical studies. The compound has also been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. However, the compound's low solubility in water can pose a challenge for some experiments, and its toxicity at high concentrations needs to be carefully monitored.
Zukünftige Richtungen
Future research on (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide could focus on its potential therapeutic applications in other diseases such as cardiovascular disease and diabetes. The compound's mechanism of action could also be further elucidated to identify new targets for drug development. Additionally, the development of new formulations of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide that improve its solubility and bioavailability could enhance its efficacy and safety in clinical settings.
Synthesemethoden
The synthesis of (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide involves the condensation reaction between 2-(2,4-dioxooxazolidin-3-yl)-1-phenylethylamine and furan-2-yl acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The resulting product is purified using column chromatography to obtain (E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide in its pure form.
Wissenschaftliche Forschungsanwendungen
(E)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-(furan-2-yl)acrylamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The compound has shown promising results in preclinical studies, and its efficacy and safety are being evaluated in clinical trials.
Eigenschaften
IUPAC Name |
(E)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c21-16(9-8-14-7-4-10-24-14)19-15(13-5-2-1-3-6-13)11-20-17(22)12-25-18(20)23/h1-10,15H,11-12H2,(H,19,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNKSZRCFRTJOP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(C(=O)O1)CC(C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

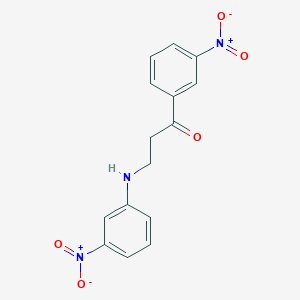
![N-(2,4-difluorophenyl)-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2457949.png)
![2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroisoquinoline-5-car+](/img/structure/B2457950.png)

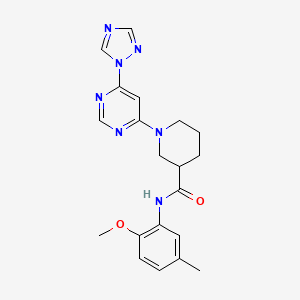
![2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2457955.png)
![4-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}benzoic acid](/img/structure/B2457956.png)
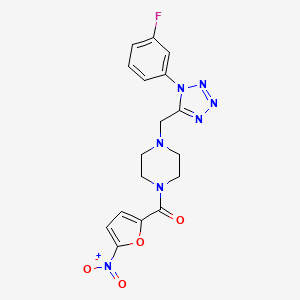
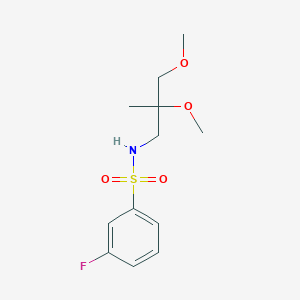
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2457964.png)
![Methyl 2-[2-[2-(4-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2457965.png)
